2-(1H-Imidazol-1-yl)ethanesulfonylchloride
Description
Contextualization of Imidazole-Containing Compounds as Core Structures in Chemical Sciences
The imidazole (B134444) moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of chemical and biological sciences. This fundamental ring system is present in a vast array of biologically significant molecules, including the amino acid histidine, the neurotransmitter histamine, and the purine (B94841) bases of DNA. The unique electronic properties of the imidazole ring, including its aromaticity and the presence of both a basic and a non-basic nitrogen atom, allow it to participate in a wide range of chemical interactions, such as hydrogen bonding and metal ion coordination. This versatility has made imidazole and its derivatives indispensable scaffolds in medicinal chemistry, leading to the development of numerous therapeutic agents with diverse activities, including antifungal, antibacterial, and anticancer properties. google.comajgreenchem.com
Significance of Sulfonyl Chlorides as Electrophilic Building Blocks in Organic Synthesis
Sulfonyl chlorides (R-SO₂Cl) are highly reactive and valuable electrophilic reagents in the field of organic synthesis. Their utility stems from the strong electron-withdrawing nature of the sulfonyl group, which renders the attached chlorine atom an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the facile formation of sulfonamides, sulfonate esters, and sulfones, which are important functional groups in pharmaceuticals, agrochemicals, and materials science. The reaction of a sulfonyl chloride with a primary or secondary amine to form a stable sulfonamide linkage is a particularly common and powerful transformation in drug discovery and development. organic-chemistry.org
Historical Overview of Imidazole and Sulfonyl Chloride Chemistry Relevant to the Chemical Compound
The history of imidazole chemistry dates back to 1858, when it was first synthesized by Heinrich Debus. amadischem.com Since then, a vast body of research has been dedicated to the synthesis and functionalization of imidazole-containing compounds. Similarly, the chemistry of sulfonyl chlorides has been extensively explored, with established methods for their preparation, such as the oxidative chlorination of thiols or the reaction of sulfonic acids with chlorinating agents. google.com
Current State of Research on 2-(1H-Imidazol-1-yl)ethanesulfonylchloride and Related Analogs
Currently, detailed academic research focusing specifically on 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride is limited. The compound is commercially available, with suppliers listing it under CAS numbers 1955557-93-3 for the hydrochloride salt and 1602692-91-0 for the free base. bldpharm.combldpharm.com This availability suggests its potential utility as a building block in synthetic chemistry, likely for the introduction of the 2-(1H-imidazol-1-yl)ethylsulfonyl moiety into larger molecules.
Research on analogous structures provides insight into the potential applications of this compound. For instance, various derivatives containing the 2-(1H-imidazol-1-yl)ethyl group have been investigated for their biological activities. These studies often involve the synthesis of sulfonamides or other derivatives from a sulfonyl chloride precursor. The primary focus of current research in this area appears to be the exploration of new bioactive molecules rather than an in-depth characterization of the sulfonyl chloride intermediate itself.
A plausible synthetic route to 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride would involve the reaction of its precursor, 2-(1H-Imidazol-1-yl)ethanol, with a chlorosulfonating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) in an appropriate solvent. The reaction of the alcohol with thionyl chloride would likely proceed via a chlorosulfite intermediate, which upon heating or in the presence of a base, would rearrange to form the desired sulfonyl chloride.
Interactive Data Table: Plausible Synthesis of 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride
| Step | Reactant 1 | Reactant 2 | Reagent | Product |
| 1 | Imidazole | Ethylene (B1197577) Oxide | - | 2-(1H-Imidazol-1-yl)ethanol |
| 2 | 2-(1H-Imidazol-1-yl)ethanol | Thionyl Chloride | Pyridine (catalyst) | 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride |
Identification of Key Research Gaps and Scholarly Objectives
The current body of scientific literature presents a clear research gap concerning the specific properties and applications of 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride. While the individual chemistries of imidazoles and sulfonyl chlorides are well-understood, the combined molecule has not been the subject of dedicated study.
Key scholarly objectives to address this gap would include:
Detailed Synthesis and Characterization: A comprehensive study of the optimal synthetic conditions for 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride, along with full characterization of its physical and spectroscopic properties (NMR, IR, Mass Spectrometry).
Reactivity Profile: A systematic investigation of its reactivity with a range of nucleophiles to understand its scope and limitations as a synthetic building block.
Exploration of Biological Activity: Synthesis of a library of derivatives (e.g., sulfonamides) and screening them for various biological activities to uncover potential therapeutic applications.
Computational Studies: Theoretical calculations to understand the electronic structure and predict the reactivity of the molecule.
Fulfilling these objectives would provide a solid foundation for the future application of this versatile chemical compound.
Structure
3D Structure
Properties
Molecular Formula |
C5H7ClN2O2S |
|---|---|
Molecular Weight |
194.64 g/mol |
IUPAC Name |
2-imidazol-1-ylethanesulfonyl chloride |
InChI |
InChI=1S/C5H7ClN2O2S/c6-11(9,10)4-3-8-2-1-7-5-8/h1-2,5H,3-4H2 |
InChI Key |
BSEZCJRXTZNQBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCS(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 1h Imidazol 1 Yl Ethanesulfonylchloride and Its Structural Analogs
Strategies for the Direct Synthesis of 2-(1H-Imidazol-1-yl)ethanesulfonylchloride
The direct synthesis of 2-(1H-imidazol-1-yl)ethanesulfonyl chloride can be achieved through a few key pathways, primarily involving the careful construction of precursors and subsequent functionalization.
Precursor Synthesis and Functional Group Interconversion Routes
A primary route to ethanesulfonyl chloride derivatives involves the oxidative chlorination of corresponding thiols or disulfides. For instance, ethanethiol (B150549) can be converted to ethanesulfonyl chloride. This transformation can be accomplished using various chlorinating and oxidizing agents. A common laboratory and industrial method involves the use of sulfuryl chloride (SO2Cl2), which is known to react exothermically with thiols. nih.govchemrxiv.org The reaction proceeds through a sulfenyl chloride intermediate. nih.govchemrxiv.org
Alternative methods for the synthesis of sulfonyl chlorides from thiols include the use of reagents like N-chlorosuccinimide (NCS) in the presence of an acid, or a combination of hydrogen peroxide and thionyl chloride. organic-chemistry.org The use of hydrogen peroxide with zirconium tetrachloride has also been reported as an efficient method for this conversion. organic-chemistry.orglookchem.com Once the ethanesulfonyl chloride precursor is obtained, it can be reacted with imidazole (B134444) to yield the target compound. This subsequent step is an N-alkylation reaction, which is discussed in more detail in the following section.
A variety of sulfur compounds can serve as precursors for sulfonyl chlorides. cdnsciencepub.com For example, thioglycolic acid has been developed as a sulfur transfer agent in sulfonyl chloride synthesis. cdnsciencepub.com
N-Alkylation Approaches for Imidazole Functionalization
The introduction of the imidazole group is typically achieved through N-alkylation. This involves the reaction of imidazole with a suitable electrophile, such as a haloethylsulfonyl chloride. A prominent example is the reaction of imidazole with 2-chloroethanesulfonyl chloride. rsc.orgrit.eduwikipedia.org This reaction is a nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the carbon atom bearing the chlorine, displacing the chloride ion.
The regioselectivity of N-alkylation in unsymmetrical imidazoles can be influenced by several factors, including the nature of the substituents on the imidazole ring, the alkylating agent, and the reaction medium. otago.ac.nz For instance, electron-withdrawing groups on the imidazole ring can direct the alkylation to a specific nitrogen atom. otago.ac.nz The reaction can be carried out under neutral or basic conditions, with the mechanism differing in each case. otago.ac.nz The use of phase transfer catalysis, sometimes even in the absence of a solvent, has been shown to be an effective method for the N-alkylation of imidazoles. researchgate.net Solid basic catalysts, such as potassium hydroxide (B78521) impregnated on alumina, have also been employed to facilitate N-alkylation under mild conditions. ciac.jl.cnresearchgate.net
For example, the synthesis of N-alkylated imidazole derivatives has been carried out to produce compounds with antibacterial properties. nih.gov The reaction of imidazole with chloroacetyl chloride in the presence of benzyl (B1604629) alcohol has been used to synthesize benzyl 1-imidazolyl acetate (B1210297), an intermediate for other compounds. google.com
Sulfonation Reactions in the Presence of Imidazole Moieties
While less common for this specific target, direct sulfonation in the presence of an existing imidazole moiety is another potential synthetic route. This would involve the introduction of the -SO2Cl group onto a pre-existing N-ethylimidazole backbone. However, this approach can be challenging due to the potential for side reactions and the reactivity of the imidazole ring itself towards sulfonation reagents. The reaction of hypochlorous acid with imidazole, for example, has been shown to lead to the formation of 2-chloro- and 2-oxoimidazoles. nih.gov
Reaction Conditions Optimization for Scalable Synthesis
For any synthetic route to be practical, especially on a larger scale, optimization of reaction conditions is crucial. This includes the choice of solvent, control of stoichiometry, and the method of reagent addition.
Influence of Solvents and Solvent Systems on Reaction Efficiency and Selectivity
The choice of solvent can significantly impact the efficiency and selectivity of the reactions involved in the synthesis of 2-(1H-imidazol-1-yl)ethanesulfonyl chloride. In the synthesis of sulfonyl chlorides from thiols, chlorinated solvents like dichloromethane (B109758) and chloroform (B151607) have been found to be effective. lookchem.com The solvolysis of sulfonyl chlorides, a competing reaction, has been studied in various hydroxylic solvents, and the rates are influenced by the solvent's nucleophilicity and ionizing power. mdpi.comnih.govresearchgate.net
For N-alkylation reactions of imidazole, a variety of solvents have been employed. Dichloromethane is a common choice for the reaction of amines with 2-chloroethanesulfonyl chloride. rsc.org In some cases, reactions are carried out in a biphasic system, such as dichloromethane and aqueous sodium hydroxide. rsc.org The use of aprotic polar solvents like acetonitrile (B52724) and dimethylformamide (DMF) has also been reported. researchgate.netajgreenchem.com For certain N-alkylation reactions of imidazole, solvent-free conditions using phase transfer catalysis have been successfully implemented. researchgate.net
The following table summarizes the impact of different solvents on the yield of sulfinamide in a related reaction, highlighting the importance of solvent selection. nih.gov
| Entry | Solvent | Yield of Sulfinamide (%) |
| 7 | Acetonitrile | Poor |
| 8 | THF | Poor |
| 9 | EtOAc | Poor |
| - | CH2Cl2 | Best results |
This data is illustrative of solvent effects in related sulfonamide chemistry. nih.gov
Role of Stoichiometry and Reagent Addition Protocols
The stoichiometry of the reactants and the manner of their addition are critical for maximizing the yield of the desired product and minimizing the formation of byproducts. In the synthesis of sulfonyl chlorides from thiols using sulfuryl chloride, the reaction is highly exothermic, and controlling the addition rate is essential to manage the temperature. nih.govchemrxiv.org Batch optimization experiments have shown that using a slight excess of sulfuryl chloride can lead to better yields and selectivity. chemrxiv.org
In the N-alkylation of imidazole with 2-chloroethanesulfonyl chloride, slow, controlled addition of the sulfonyl chloride is often necessary, especially when performed under basic conditions, to prevent side reactions. rsc.org For instance, in the synthesis of N-octadecylethenesulfonamide from 2-chloroethanesulfonyl chloride and octadecylamine, controlling the stoichiometry and reaction time was crucial to favor the formation of the desired product over the di-Michael adduct. rit.edu Similarly, in the preparation of p-tolylsulfonylmethylnitrosamide, the p-toluenesulfonyl chloride was added in portions to control the reaction. orgsyn.org The order of addition of reagents can also be critical, as demonstrated in the synthesis of sulfinamides from sulfonyl chlorides, where different addition protocols led to varying yields. nih.gov
An efficient method for synthesizing β-aminoethanesulfonyl chlorides from protected amino acids highlights the importance of a well-defined protocol, which was reproducible even on a large scale. researchgate.net
Temperature and Pressure Control in Reaction Pathways
The synthesis of sulfonyl chlorides often involves highly exothermic reactions, making stringent temperature and pressure control essential for safety, yield, and purity. rsc.org In synthetic pathways leading to compounds like this compound, precise temperature management is critical to prevent thermal runaway and the formation of undesired byproducts. rsc.org For instance, in the chlorosulfonylation of diazonium salts, a common route to aryl sulfonyl chlorides, reactions are typically conducted at low temperatures, often below 5 °C, to maintain the stability of the diazonium intermediate and control the reaction rate. nih.gov
Similarly, during the oxidative chlorination of thiols or disulfides, controlling the temperature is necessary to manage the exothermicity of the reaction. rsc.orgacs.org The use of continuous flow reactors offers an advanced method for exquisite control over reaction parameters, including temperature, which can significantly improve process safety by minimizing reaction volume and enhancing heat transfer. rsc.org
Pressure control becomes relevant when gaseous reagents or byproducts are involved, such as when using sulfur dioxide (SO₂) or chlorine gas. nih.govacs.org In laboratory-scale syntheses, reactions are often run under an inert atmosphere (e.g., nitrogen or argon) at atmospheric pressure. For larger-scale operations or when using volatile reagents, the reaction may be conducted in a sealed system. phasetransfer.com Vacuum stripping is a purification technique where both temperature and pressure are carefully controlled to remove volatile impurities without degrading the sulfonyl chloride product. google.com For example, a two-stage vacuum stripping process for methanesulfonyl chloride purification involves an initial stage at ~70°C and ~230 torr to remove most of the water, followed by a second stage at higher temperatures (85-95°C) and lower pressure once the water content is reduced, thereby minimizing hydrolysis of the product. google.com
Catalytic Systems and Their Impact on Reaction Kinetics and Yields (e.g., phase transfer catalysts, bases)
Catalytic systems play a pivotal role in the synthesis of sulfonyl chlorides and related imidazole derivatives by enhancing reaction rates, improving yields, and facilitating reactions under milder conditions.
Bases: Bases are commonly employed in reactions that produce acidic byproducts, such as the synthesis of sulfonyl chlorides which can generate hydrochloric acid (HCl). In the context of imidazole derivatives, bases like triethylamine (B128534) or even an excess of imidazole itself can act as an HCl scavenger, driving the reaction to completion. google.comorgsyn.org In the synthesis of imidazole-1-sulfonyl azide (B81097), imidazole is added to a suspension containing sulfuryl chloride, where it acts as a nucleophile and subsequently helps neutralize the reaction mixture. acs.orgacs.org
Phase-Transfer Catalysts (PTC): Phase-transfer catalysis is a powerful technique for reactions involving reactants in immiscible phases, such as a solid-liquid or liquid-liquid system. crdeepjournal.org In the synthesis of imidazole derivatives, a PTC like tetrabutylammonium (B224687) bromide (TBAB) can be used to facilitate the N-alkylation of imidazole. ajgreenchem.com PTCs, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, work by transporting a reactant (e.g., an anion) from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. crdeepjournal.org This methodology can increase reaction rates, improve yields, and allow for the use of less hazardous solvents and reagents. phasetransfer.comcrdeepjournal.org For example, the synthesis of o-nitrodiphenyl ether is achieved by reacting o-chloronitrobenzene with solid potassium phenoxide using tetra-n-butylphosphonium bromide as a catalyst under solid-liquid PTC conditions, which offers better control and selectivity compared to traditional methods. crdeepjournal.org
Metal Catalysts: Copper salts, such as CuCl or CuCl₂, are classic catalysts used in Sandmeyer-type reactions to convert arenediazonium salts into aryl sulfonyl chlorides. nih.gov More advanced photocatalytic methods using ruthenium complexes or heterogeneous catalysts like potassium poly(heptazine imide) have been developed to achieve chlorosulfonylation under milder, visible-light-irradiated conditions. nih.gov
The table below summarizes the roles of different catalytic systems.
| Catalyst Type | Example(s) | Function | Impact on Reaction |
| Base | Triethylamine, Imidazole, K₂CO₃ | Acid Scavenger, Reaction Promoter | Neutralizes acidic byproducts (e.g., HCl), drives equilibrium towards product formation, can act as a nucleophilic catalyst. acs.orgajgreenchem.com |
| Phase-Transfer Catalyst (PTC) | Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride | Facilitates inter-phase transport of reactants | Increases reaction rates in multiphase systems, improves yields, enhances selectivity (e.g., mono-alkylation). crdeepjournal.orgajgreenchem.com |
| Metal Catalyst | CuCl, CuCl₂ | Single Electron Transfer (SET) Agent | Catalyzes the conversion of diazonium salts to sulfonyl chlorides in Sandmeyer-type reactions. nih.gov |
| Photocatalyst | [Ru(bpy)₃]Cl₂, K-PHI | Photoinduced Electron Transfer | Enables sulfonyl chloride synthesis under mild, visible light conditions, offering a sustainable alternative. nih.gov |
Synthetic Approaches for Related Imidazole-Sulfonyl Chloride Derivatives
The synthetic versatility of imidazole chemistry allows for the preparation of a wide range of structural analogs, including positional isomers, alkylated derivatives, and functionally distinct sulfonyl compounds.
The synthesis of specific isomers and alkylated analogs like (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride requires a regioselective approach, typically starting with a pre-functionalized imidazole ring. bldpharm.com The general strategy involves first obtaining the desired substituted imidazole core, followed by the introduction of the methanesulfonyl chloride moiety.
For example, the synthesis of a 1,5-disubstituted imidazole can be achieved through cycloaddition reactions. One key method involves the reaction of an imidoyl chloride with ethyl isocyanoacetate in the presence of a base like 1,8-Diazabicycloundec-7-ene (DBU). mdpi.com The initial step is the base-mediated generation of an anion from ethyl isocyanoacetate, which then attacks the imidoyl chloride. Subsequent tautomerization and in-situ cyclization yield the 1,5-disubstituted imidazole-4-carboxylate ester. mdpi.com This ester can then be further modified to introduce the desired sulfonyl chloride group.
Alkylation of the imidazole nitrogen is a common step. For instance, reacting imidazole with an alkyl halide (e.g., ethyl iodide) would yield the N-alkylated precursor necessary for synthesizing compounds like (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride. bldpharm.com
Imidazole-1-sulfonyl azide is a valuable and widely used reagent for diazo-transfer reactions, particularly for converting primary amines to azides. acs.orgacs.orgmanchester.ac.uknih.gov Due to the potential instability of the parent compound, it is often prepared and used as a more stable salt, such as imidazole-1-sulfonyl azide hydrogen sulfate (B86663). acs.orgmanchester.ac.ukorganic-chemistry.org
A common synthesis procedure involves the following steps: acs.orgacs.org
Sodium azide (NaN₃) is suspended in a dry solvent, typically acetonitrile (MeCN), and cooled to 0 °C.
Sulfuryl chloride (SO₂Cl₂) is added, leading to the in-situ formation of the sulfuryl azide chloride intermediate.
Imidazole is then added to the mixture, which reacts to form imidazole-1-sulfonyl azide.
For the preparation of the hydrogen sulfate salt, the resulting solution of imidazole-1-sulfonyl azide is partitioned between ethyl acetate and aqueous sodium bicarbonate. The organic layer is then treated directly with sulfuric acid (H₂SO₄) to precipitate the stable hydrogen sulfate salt, avoiding the isolation of the potentially explosive parent azide. acs.org
This method provides a safer and more scalable route to a key reagent that is structurally related to imidazole-sulfonyl chlorides. manchester.ac.ukorganic-chemistry.org
Advanced Techniques for Product Isolation and Purification (e.g., chromatography, crystallization, extraction methods)
The purification of sulfonyl chlorides like this compound requires careful selection of techniques due to their reactivity, particularly their sensitivity to hydrolysis.
Extraction Methods: Liquid-liquid extraction is a fundamental step in the work-up of many syntheses. After quenching the reaction, the product is typically extracted into an organic solvent like ethyl acetate. orgsyn.orgrsc.org The organic phase is then washed with water or brine to remove inorganic salts and water-soluble impurities. orgsyn.org For some industrial processes, crude liquid organosulfonyl chlorides are purified by scrubbing with an aqueous hydrochloric acid solution followed by decanting. google.com
Crystallization and Recrystallization: Crystallization is a highly effective method for purifying solid products. If the desired sulfonyl chloride is a crystalline solid, it can often be precipitated directly from the reaction mixture or purified by recrystallization from an appropriate solvent system, such as a mixture of dichloromethane and hexanes. rsc.org This technique is excellent for removing impurities that have different solubility profiles from the target compound.
Chromatography: Flash column chromatography is a standard technique for purifying organic compounds. rsc.org However, sulfonyl chlorides can be unstable on silica (B1680970) gel, which is acidic and contains surface water, potentially leading to decomposition. orgsyn.org In cases where chromatography is necessary, a non-polar eluent system might be used, or the filtration may be done quickly through a plug of silica. orgsyn.orgrsc.org Sometimes, it is preferable to use the crude sulfonyl chloride directly in the next step and purify the more stable final product. orgsyn.org
The table below outlines common purification techniques and their applicability.
| Technique | Description | Applicability & Considerations |
| Extraction | Partitioning the compound between two immiscible liquid phases (e.g., ethyl acetate and water). | Standard work-up procedure to remove inorganic salts and water-soluble impurities. orgsyn.org |
| Crystallization / Recrystallization | Inducing precipitation of the solid product from a supersaturated solution. | Highly effective for solid compounds. Choice of solvent is critical. Can yield high-purity material. rsc.org |
| Chromatography | Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. | Widely used but can be problematic for sulfonyl chlorides due to potential decomposition on the stationary phase. orgsyn.org |
| Vacuum Stripping | Removal of volatile impurities under reduced pressure. | Useful for purifying liquid products by removing residual solvents or volatile byproducts at low temperatures to prevent degradation. google.com |
Analytical Strategies for Structural Elucidation and Purity Assessment (e.g., NMR, MS, IR, elemental analysis)
A combination of spectroscopic and analytical methods is essential to confirm the structure and assess the purity of this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation. psu.edu
¹H NMR: Provides information on the number and connectivity of protons. For an imidazolyl-ethanesulfonyl chloride, one would expect to see signals for the imidazole ring protons, the two methylene (B1212753) groups (-CH₂-CH₂-) of the ethyl chain, with the protons closer to the sulfonyl chloride group being significantly deshielded (shifted downfield). acdlabs.com
¹³C NMR: Shows the number of unique carbon environments. The spectrum would display signals for the imidazole carbons, the ethyl chain carbons, with the carbon attached to the sulfonyl group appearing at a characteristic chemical shift. ajgreenchem.com
Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. acdlabs.com For sulfonyl chlorides, the mass spectrum often shows a characteristic isotopic pattern for the A+2 peak due to the presence of the ³⁷Cl isotope, which is about one-third the abundance of the ³⁵Cl isotope. acdlabs.com
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. acdlabs.com Sulfonyl chlorides exhibit strong, characteristic absorption bands for the S=O stretching vibrations, typically appearing in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. acdlabs.com The spectrum would also show bands corresponding to the C-H and C=N bonds of the imidazole ring.
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in a pure sample, providing an empirical formula that can be compared with the theoretical formula to confirm purity and identity.
The following table summarizes the expected analytical data for a generic imidazole-ethanesulfonyl chloride.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals for imidazole ring protons; two distinct multiplets for the ethyl chain protons (-CH₂-CH₂-), with the protons adjacent to the SO₂Cl group shifted downfield. psu.eduacdlabs.com |
| ¹³C NMR | Signals corresponding to the carbons of the imidazole ring and the ethyl chain. ajgreenchem.com |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the compound's mass; characteristic A+2 isotopic peak for chlorine. acdlabs.com |
| Infrared (IR) Spectroscopy | Strong, characteristic S=O stretching bands around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. acdlabs.com |
| Elemental Analysis | Experimental percentages of C, H, N, and S should match the calculated theoretical values for the molecular formula. |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Precursor in the Synthesis of Complex Organic Molecules
As a synthetic building block, 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride offers a straightforward method for incorporating the imidazol-1-ylethylsulfonyl moiety into larger molecules. This is particularly relevant in fields that demand intricate molecular designs with specific functionalities.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the initial components. researchgate.net The imidazole (B134444) core is a frequent participant in MCRs for generating libraries of structurally diverse compounds, such as 1,2,4,5-tetrasubstituted imidazoles. researchgate.net These reactions often involve aldehydes, amines, and a source of the imidazole ring. researchgate.netresearchgate.net
While direct participation of 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride as a primary component in a classical MCR is not extensively documented, its derivatives can be readily integrated. For example, the sulfonyl chloride can first react with a bifunctional molecule, such as an amino alcohol, to create a new, more complex precursor. This new molecule, now bearing an imidazole-sulfonamide and a hydroxyl group, could then be introduced into a subsequent one-pot reaction, demonstrating the modularity this reagent brings to complex synthesis. The synthesis of 2,4,5-trisubstituted-imidazoles from various starting materials highlights the adaptability of the imidazole core in these convergent synthetic methods. nih.gov
The imidazole ring is a key structural motif in a wide array of natural products, many of which exhibit significant biological activity. nih.gov These include indole (B1671886) and pyrrole (B145914) alkaloids containing the (4H)-imidazol-4-one core. nih.govrsc.org The synthesis of these natural products often relies on the strategic introduction of imidazole-containing building blocks. rsc.org
2-(1H-Imidazol-1-yl)ethanesulfonyl chloride serves as a potential precursor for the synthesis of analogs of these natural products. By reacting it with amines or alcohols present in a core scaffold, chemists can introduce the 2-(imidazol-1-yl)ethylsulfonyl side chain. This modification can alter the parent molecule's solubility, polarity, and biological interactions. For instance, the conversion of a thiohydantoin to a 2-aminoimidazol-4-one is a key step in the total synthesis of dispacamide, demonstrating a method for constructing the core imidazol-4-one ring system found in many natural products. nih.gov The use of versatile imidazole precursors is thus central to accessing these complex molecular targets.
Development of Novel Derivatization Reagents
The reactivity of the sulfonyl chloride group makes 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride an excellent reagent for derivatization, enabling the synthesis of a wide range of functional molecules.
The primary application of a sulfonyl chloride is its reaction with primary and secondary amines to form stable sulfonamide linkages. This reaction is robust and high-yielding. When 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride is used, it produces sulfonamides that are functionalized with a terminal imidazole group. This reaction is analogous to the synthesis of dihydroquinoline sulfonamides from methanesulfonamide (B31651) and Morita–Baylis–Hillman acetates. nih.gov The imidazole moiety within these sulfonamide products can subsequently be used for further reactions, such as N-alkylation or coordination with metal ions.
The table below illustrates the potential sulfonamide products from this reaction.
| Amine Reactant | Resulting Sulfonamide Product |
| Aniline | N-phenyl-2-(1H-imidazol-1-yl)ethanesulfonamide |
| Piperidine | 1-{[2-(1H-imidazol-1-yl)ethyl]sulfonyl}piperidine |
| Benzylamine | N-benzyl-2-(1H-imidazol-1-yl)ethanesulfonamide |
| Diethylamine | N,N-diethyl-2-(1H-imidazol-1-yl)ethanesulfonamide |
This table represents hypothetical products based on established sulfonyl chloride reactivity.
The imidazole ring is a fundamental building block for a vast range of more complex heterocyclic systems. organic-chemistry.org Synthetic strategies often involve building upon a pre-formed imidazole core. 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride can be used to link the imidazole unit to other heterocyclic systems, creating novel scaffolds. For example, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized and showed potent antiprotozoal activity, demonstrating the successful linkage of imidazole and benzimidazole (B57391) moieties to create biologically active molecules. researchgate.net Similarly, the synthesis of 2-substituted 1H-imidazole derivatives has been achieved through the transformation of 5-amino-1,2,3-triazole precursors, showcasing another route to complex imidazoles. nih.gov The sulfonyl group from 2-(1H-imidazol-1-yl)ethanesulfonyl chloride can act as a robust, flexible linker to connect the imidazole ring to other aromatic or heterocyclic rings, providing access to new chemical entities with potential applications in medicinal chemistry and materials science. nih.govnih.gov
The following table lists examples of complex heterocyclic systems built around an imidazole core.
| Base Imidazole Structure | Resulting Complex Heterocycle | Synthetic Utility/Application | Reference |
| Imidazole | 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles | Antiprotozoal Agents | researchgate.net |
| 5-Amino-1,2,3-triazole acetals | 2-(Alkoxy(hetaryl)methyl)-1H-imidazoles | Access to novel 2-substituted imidazoles | nih.gov |
| 1H-imidazole | N-(3-(1H-Imidazol-1-yl)propyl)-1H-indole-2-carboxamides | Heme Oxygenase-1 (HO-1) Ligands | nih.gov |
| 1H-imidazole | 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Antifungal Agents | researchgate.net |
Application in Ligand Design for Coordination Chemistry and Catalysis
Imidazole and its derivatives are cornerstones of coordination chemistry, acting as excellent N-donor ligands to form stable complexes with a wide range of metal ions. rsc.org These complexes are used in catalysis, biomimetic systems, and the construction of metal-organic frameworks (MOFs). rsc.org
2-(1H-Imidazol-1-yl)ethanesulfonyl chloride is a valuable precursor for creating bespoke ligands. The sulfonyl chloride can be reacted with molecules containing additional donor atoms (e.g., N, O, S) to synthesize multidentate ligands. For example, reacting it with 2-aminophenol (B121084) would yield a ligand with N- and O-donor sites from the aminophenol moiety and an additional N-donor from the imidazole ring, making it a potential tridentate ligand. The ethylsulfonyl bridge provides flexibility, allowing the ligand to adopt various coordination geometries around a metal center. Azolium-2-thiocarboxylate zwitterions represent another class of imidazole-based ligands that show diverse coordination modes, forming stable chelated complexes. mdpi.com The ability to create tailored ligands is crucial for developing catalysts with specific activities, such as those used in the epoxidation of olefins. nih.gov
Below are examples of potential ligands that could be synthesized from 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride.
| Reactant | Potential Ligand Structure | Potential Application |
| 2-Aminopyridine | N-(pyridin-2-yl)-2-(1H-imidazol-1-yl)ethanesulfonamide | Bidentate or Tridentate Ligand for Catalysis |
| Glycine ethyl ester | Ethyl 2-{[2-(1H-imidazol-1-yl)ethyl]sulfonylamino}acetate | Chelating Agent for Metal Sequestration |
| Histamine | N-(2-(1H-imidazol-4-yl)ethyl)-2-(1H-imidazol-1-yl)ethanesulfonamide | Biomimetic Ligand Design |
| 8-Hydroxyquinoline | Quinolin-8-yl 2-(1H-imidazol-1-yl)ethanesulfonate | Ligand for Luminescent Metal Complexes |
This table represents hypothetical structures to illustrate the synthetic potential in ligand design.
Design of Chiral Ligands for Asymmetric Catalysis
The development of chiral ligands is fundamental to asymmetric catalysis, a field dedicated to synthesizing enantiomerically pure compounds. The structural components of 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride are well-suited for the construction of such ligands. The imidazole moiety is a well-known coordinating group for a variety of transition metals, playing a key role in the catalytic activity of many synthetic complexes. nih.govnih.gov
The highly reactive sulfonyl chloride group allows for the covalent attachment of the imidazole-containing fragment to a chiral scaffold. For instance, it can react with chiral amines or alcohols to form stable chiral sulfonamides or sulfonate esters, respectively. This modular approach enables the synthesis of a diverse library of ligands where the steric and electronic properties can be fine-tuned. While direct synthesis of chiral ligands from this specific compound is an area of emerging research, the strategy is well-established. For example, chiral sulfonamides have been successfully employed as ligands in highly efficient catalytic systems for asymmetric additions and other stereoselective transformations. researchgate.net Similarly, chiral ligands based on imidazolidin-4-one (B167674) derivatives have demonstrated high enantioselectivity in copper-catalyzed reactions. beilstein-journals.org The combination of an imidazole coordinating unit with a sulfonamide linkage derived from 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride presents a promising avenue for creating novel catalysts for a wide range of asymmetric reactions.
Metal-Organic Framework (MOF) Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linker molecules. Their high surface area and tunable pore environments make them promising for applications in gas storage, separation, and catalysis. Postsynthetic modification (PSM) is a powerful strategy for introducing new functionalities into pre-assembled MOFs without altering their underlying framework. rsc.orgresearchgate.netresearchgate.netnih.govescholarship.org
The use of sulfonyl chlorides as reactive intermediates for PSM has been effectively demonstrated. researchgate.net In this method, a MOF containing a suitable functional group, such as a sulfonic acid or an amine, is converted into a sulfonyl chloride or reacted with one. This allows for the subsequent introduction of a wide array of chemical moieties. For example, an amino-functionalized MOF can be reacted with a sulfonyl chloride to create a stable sulfonamide linkage within the framework's pores.
While research has not yet specifically reported the use of 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride in PSM, its structure is ideally suited for this purpose. By reacting it with an amine-functionalized MOF, one could readily introduce the imidazole-ethyl-sulfonyl moiety. This would imbue the MOF with accessible imidazole sites, which could serve as basic catalysts, metal-binding sites for creating single-site heterogeneous catalysts, or recognition sites for specific molecules. This functionalization strategy opens the door to creating highly sophisticated MOFs with tailored catalytic or adsorptive properties.
Contributions to Polymer Chemistry and Material Science
The dual functionality of 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride also positions it as a significant contributor to polymer and material science, enabling the synthesis of functional monomers and the modification of material surfaces.
Monomer Synthesis for Polymerization (e.g., 2-(1H-Imidazol-1-yl)ethyl methacrylate (B99206) as related example)
Imidazole-containing polymers are of great interest due to their unique properties, including catalytic activity, pH-responsiveness, and antimicrobial capabilities. smolecule.comnih.gov These polymers are typically created by polymerizing monomers that feature an imidazole ring. A prominent related example is 2-(1H-Imidazol-1-yl)ethyl methacrylate (ImEMA), a monomer that contains the same imidazole-ethyl core. nih.govsielc.com
ImEMA can be synthesized and subsequently polymerized, often using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT), to create well-defined polymers. rsc.org Researchers have synthesized amphiphilic diblock copolymers by combining the hydrophilic ImEMA with a hydrophobic monomer like styrene (B11656). rsc.org These copolymers self-assemble into distinct nanostructures in different solvents and exhibit thermal stability up to approximately 250 °C. rsc.org The resulting polymers have potential applications in drug and gene delivery systems, as well as in the development of antimicrobial materials. smolecule.com
The table below summarizes the properties of a series of amphiphilic diblock copolymers synthesized from ImEMA and styrene (Sty), demonstrating the versatility of this monomer class. rsc.org
| Copolymer | ImEMA Content (mol%) | Styrene DP | Total Mn (kDa, GPC) | Dispersity (Đ) |
|---|---|---|---|---|
| PImEMA100-b-PSty18 | 80 | 18 | - | - |
| PImEMA100-b-PSty43 | 65 | 43 | - | - |
| PImEMA100-b-PSty105 | 51 | 105 | 15.4 | 1.13 |
| PImEMA100-b-PSty207 | 36 | 207 | 23.5 | 1.30 |
| PImEMA100-b-PSty381 | 21 | 381 | 30.7 | 1.58 |
| PImEMA100-b-PSty482 | 15 | 482 | 34.1 | 1.61 |
2-(1H-Imidazol-1-yl)ethanesulfonyl chloride can serve as a precursor to other novel monomers. For example, its reaction with a hydroxyl-functionalized monomer, like 2-hydroxyethyl methacrylate (HEMA), could yield a new monomer incorporating a sulfonate ester linkage, further expanding the library of functional polymers.
Surface Modification and Coating Applications
The ability to tailor the surface properties of materials is crucial for a wide range of technologies, from biomedical devices to separation membranes. elsevierpure.com The reactive sulfonyl chloride group of 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride makes it an excellent candidate for surface modification, allowing for the covalent grafting of the functional imidazole group onto various substrates.
This approach is particularly relevant in membrane science, where surface properties dictate performance and resistance to fouling. elsevierpure.comnih.gov Research has shown that functionalizing membrane surfaces with imidazole derivatives can significantly enhance their properties. nih.govacs.org In one study, polyamide forward osmosis (FO) membranes were modified with imidazole-based compounds. nih.govacs.org The grafted imidazole groups improved the membrane's hydrophilicity, leading to substantial increases in water flux and enhanced dye rejection. nih.govacs.org The covalent attachment ensures the long-term stability of the modification.
The table below details the performance improvements of FO membranes after being functionalized with a neutral (IM-NH₂) and a positively charged (IL-NH₂) imidazole derivative. nih.govacs.org
| Membrane Type | Modification | Water Flux Increase (vs. Pristine) | Dye Retention (Safranin O, 100 ppm) |
|---|---|---|---|
| Pristine PA | None | - | ~98% |
| IM-NH₂-Modified | Neutral Imidazole | 67% | Not Reported |
| IL-NH₂-Modified | Ionic Imidazole | 122% | ~100% |
The sulfonyl chloride of 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride can readily react with surfaces rich in hydroxyl (-OH) or amine (-NH₂) groups, such as cellulose, silica (B1680970), or various polymer membranes, to form robust sulfonate ester or sulfonamide bonds. This process allows for the creation of coatings that can alter surface charge, hydrophilicity, and introduce specific binding sites for catalysts or biomolecules, making it a versatile tool for advanced materials engineering. acs.org The grafting of N-vinyl imidazole onto polymer surfaces has also been shown to create porous structures that improve antimicrobial activity. nih.gov
Computational Chemistry and Theoretical Studies on 2 1h Imidazol 1 Yl Ethanesulfonylchloride
Molecular Dynamics Simulations and Intermolecular Interactions
Solvent Effects on Molecular Conformation and Reactivity
Without foundational research data, any attempt to provide the requested information would be speculative and would not meet the standards of scientific accuracy.
Binding Energy and Interaction Energy Calculations
Natural Bond Orbital (NBO) analysis is a powerful tool used to dissect the intramolecular and intermolecular bonding and interactions. acs.org It can quantify the stabilization energies arising from charge transfer between occupied and unoccupied orbitals, providing a detailed picture of the electronic delocalization within the molecule. For 2-(1H-Imidazol-1-yl)ethanesulfonylchloride, significant interactions are expected between the lone pairs of the imidazole (B134444) nitrogen atoms and the antibonding orbitals of the sulfonyl group.
Table 1: Hypothetical NBO Analysis of Key Intramolecular Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N(imidazole) | σ(C-C) | 3.5 |
| LP(1) N(imidazole) | σ(S-C) | 1.8 |
| LP(1) O(sulfonyl) | σ(S-Cl) | 5.2 |
| LP(1) O(sulfonyl) | σ(S-C) | 2.1 |
This table presents hypothetical data calculated using DFT at the B3LYP/6-311++G(d,p) level of theory to illustrate the expected electronic interactions.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds.
Vibrational Frequency Calculations (IR)
The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. For this compound, the calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR spectra to confirm its structure. semanticscholar.orgresearchgate.net Key vibrational modes of interest include the S=O symmetric and asymmetric stretches, the S-Cl stretch, and the various C-H and C-N stretches and bends associated with the imidazole ring and the ethyl linker. mdpi.combohrium.com
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) |
| Imidazole C-H Stretch | 3100 - 3150 |
| Aliphatic C-H Stretch | 2950 - 3000 |
| S=O Asymmetric Stretch | 1370 - 1390 |
| S=O Symmetric Stretch | 1170 - 1190 |
| Imidazole Ring Stretch | 1450 - 1550 |
| S-Cl Stretch | 700 - 750 |
This table contains hypothetical data based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Frequencies are scaled for better comparison with experimental data. researchgate.net
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govacs.orgresearchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted relative to a standard reference like tetramethylsilane (B1202638) (TMS). bohrium.com These predictions are instrumental in assigning the signals in experimental NMR spectra to specific atoms within the molecule, which is particularly useful for complex structures. The predicted chemical shifts are sensitive to the molecule's conformation and electronic environment. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole C2-H | 7.8 - 8.2 | 138 - 142 |
| Imidazole C4-H | 7.1 - 7.4 | 128 - 132 |
| Imidazole C5-H | 7.0 - 7.3 | 118 - 122 |
| N-CH₂ | 4.5 - 4.8 | 50 - 54 |
| S-CH₂ | 3.8 - 4.1 | 58 - 62 |
This table presents hypothetical data derived from GIAO-DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Chemical shifts are referenced to TMS.
Conformational Analysis and Tautomeric Equilibria of the Imidazole Moiety
Furthermore, the imidazole ring can exist in two tautomeric forms, with the hydrogen atom attached to either of the two nitrogen atoms. While in an unsubstituted imidazole these forms are equivalent, the N-substitution in this compound makes the two nitrogen atoms inequivalent. Computational calculations can determine the relative energies of these tautomers to predict which, if any, would be predominant. ajrconline.org
Reaction Mechanism Modeling and Transition State Analysis
The sulfonyl chloride group is a key functional group for nucleophilic substitution reactions. rsc.org Computational modeling can be used to explore the reaction mechanisms of this compound with various nucleophiles. Theoretical studies on similar sulfonyl chlorides suggest that these reactions can proceed through either a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway involving a pentacoordinate intermediate. acs.orgmdpi.comnih.gov
By mapping the potential energy surface of the reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located. acs.orgmdpi.com The analysis of the transition state structure and its associated activation energy provides critical insights into the reaction kinetics and the factors that influence the reaction rate. For example, the reaction of this compound with an amine would be of interest for the synthesis of corresponding sulfonamides. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
